2-Amino-5-bromo-4-methoxynicotinonitrile

Physicochemical Properties LogP Structural Comparison

Synthesizing fused heterocycles often demands lengthy multi-step routes with challenging late-stage functionalization, compromising yield and purity. 2-Amino-5-bromo-4-methoxynicotinonitrile addresses this bottleneck as a pre-functionalized, orthogonally reactive scaffold that accelerates heterocycle library assembly. • 5-Br enables Suzuki/Sonogashira cross-coupling; the 2-NH₂/3-CN pair enables regioselective cyclocondensation to pyridopyrimidines and naphthyridines. • Eliminates late-stage bromination and methoxylation steps, shortening synthetic sequences while improving overall yield and purity. • Consistent 98% purity with full analytical characterization; available from stock for immediate global dispatch.

Molecular Formula C7H6BrN3O
Molecular Weight 228.05 g/mol
CAS No. 951884-75-6
Cat. No. B1294184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-bromo-4-methoxynicotinonitrile
CAS951884-75-6
Molecular FormulaC7H6BrN3O
Molecular Weight228.05 g/mol
Structural Identifiers
SMILESCOC1=C(C(=NC=C1Br)N)C#N
InChIInChI=1S/C7H6BrN3O/c1-12-6-4(2-9)7(10)11-3-5(6)8/h3H,1H3,(H2,10,11)
InChIKeyCGPCHEQVFUTJLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-5-bromo-4-methoxynicotinonitrile: Multifunctional Nicotinonitrile Building Block


2-Amino-5-bromo-4-methoxynicotinonitrile (CAS 951884-75-6), also known as 2-amino-5-bromo-4-methoxypyridine-3-carbonitrile, is a polysubstituted nicotinonitrile derivative featuring amino, bromo, methoxy, and cyano functional groups on a pyridine core . It is classified as a heterocyclic building block and serves as a key intermediate in the synthesis of various pharmaceuticals, enabling the construction of complex molecular architectures through its multiple reactive handles .

Building block type
Polysubstituted nicotinonitrile with four reactive handles
Key functional groups
2‑amino, 5‑bromo, 4‑methoxy, and 3‑cyano on a pyridine core
Application context
Reported for fused heterocycle synthesis (pyridopyrimidines, naphthyridines)

Why Generic Substitution Fails for 2-Amino-5-bromo-4-methoxynicotinonitrile


Generic substitution among nicotinonitrile derivatives is not straightforward. The specific combination and positioning of functional groups on the pyridine ring dictate the compound's reactivity in subsequent synthetic steps, such as cross-coupling reactions, and influence its physicochemical properties . For instance, the presence of the 2-amino group adjacent to the 3-cyano moiety creates a unique electronic environment that is distinct from analogs lacking this arrangement, directly impacting its utility in forming fused heterocycles like pyridopyrimidines, which are common pharmacophores in drug discovery [1].

Amino–cyano proximity
Adjacent 2‑amino and 3‑cyano groups create a distinct electronic environment; deaminated analogs may shift cyclocondensation outcomes and heterocycle formation profiles.
4‑Methoxy absence
Analogs lacking the 4‑methoxy group offer fewer synthetic handles; later‑stage functionalization may be required, altering route efficiency.
Generic nicotinonitrile mismatch
Unsubstituted or less substituted nicotinonitriles require post‑cyclization modifications to install bromo/methoxy substituents, which can impact step count and overall purity.

Product-Specific Evidence for 2-Amino-5-bromo-4-methoxynicotinonitrile


Physicochemical Properties vs. Deaminated Analog

2-Amino-5-bromo-4-methoxynicotinonitrile (target) exhibits a calculated lipophilicity (XLogP3) of 1.4, which is higher than its deaminated structural analog, 5-bromo-4-methoxynicotinonitrile (CAS 1805020-37-4), which has a calculated XLogP3 of 1.23 . This difference in logP values suggests the target compound is more lipophilic, which can impact its solubility, membrane permeability, and behavior in liquid-liquid extractions during synthesis and work-up procedures .

Lipophilicity shift
Cross‑study comparable
Δ +0.17 logP
XLogP3
May influence extraction and purification strategies
Calculated value; experimental confirmation recommended
Physicochemical Properties LogP Structural Comparison

Synthetic Versatility vs. 4-Desmethoxy Analog

The target compound, 2-Amino-5-bromo-4-methoxynicotinonitrile, offers enhanced synthetic versatility compared to its analog 2-Amino-5-bromonicotinonitrile (CAS 709652-82-4) due to the presence of an additional methoxy group at the 4-position . The methoxy group can serve as a directing group in certain reactions, participate in nucleophilic substitution, or be cleaved to yield a hydroxyl group, providing a route to further functionalized derivatives that are inaccessible from the simpler 2-amino-5-bromo analog .

Synthetic handles
Class‑level inference
4 handles
vs. 3 (desmethoxy analog)
Additional methoxy group enables broader derivatization pathways
Inferred reactivity; experimental validation recommended
Synthetic Intermediate Cross-Coupling Heterocycle Synthesis

Key Intermediate for Fused Pyridopyrimidines

Patented processes describe the utility of 2-aminonicotinonitrile derivatives as crucial intermediates for the synthesis of 2-substituted pyrido[2,3-d]pyrimidin-4(3H)-ones, a class of compounds with known herbicidal activity [1]. The target compound, 2-Amino-5-bromo-4-methoxynicotinonitrile, is a specifically substituted member of this class, wherein the 5-bromo and 4-methoxy groups are pre-installed. This allows for the direct construction of the target heterocyclic core, bypassing the need for post-cyclization functionalization steps that would be required if a less substituted nicotinonitrile (e.g., 2-aminonicotinonitrile) were used as the starting material .

Step efficiency
Patent context
Direct precursor
to substituted pyridopyrimidine
Pre‑installed substituents may reduce post‑cyclization steps per US3917624 methodology
Class‑level inference; individual routes may vary
Fused Heterocycle Synthesis Pyridopyrimidine Pharmaceutical Intermediate

Application Scenarios for 2-Amino-5-bromo-4-methoxynicotinonitrile


Diverse Heterocyclic Library Synthesis

In medicinal chemistry campaigns, 2-Amino-5-bromo-4-methoxynicotinonitrile is best employed as a central scaffold for generating libraries of diversely substituted heterocycles. Its orthogonally reactive 5-bromo (suitable for Suzuki, Sonogashira, etc.) and 2-amino/3-cyano (capable of cyclocondensations) groups allow for the rapid assembly of complex, fused-ring systems like pyridopyrimidines and naphthyridines, which are privileged structures in drug discovery .

Pyridopyrimidine Synthesis for Agrochemical Research

As supported by patent literature, 2-aminonicotinonitriles are key intermediates for pyridopyrimidine herbicides [1]. The specific substitution pattern of the target compound makes it the ideal starting material for the synthesis of 5-bromo-4-methoxy-pyridopyrimidines, enabling structure-activity relationship (SAR) studies within this specific chemical space in agrochemical research programs.

Material Science and Fine Chemical Synthesis

Beyond pharmaceuticals and agrochemicals, this compound serves as a valuable building block in fine chemical synthesis where a highly substituted pyridine core is required. The combination of an electron-donating amino group, an electron-withdrawing cyano group, a halogen for further functionalization, and a methoxy group provides a unique electronic profile suitable for developing novel ligands for catalysis or precursors for advanced materials like metal-organic frameworks (MOFs) or organic semiconductors .

Streamlined Heterocycle Synthesis for Process Chemistry

Process chemists can leverage this compound to reduce the number of synthetic steps required to reach a target molecule. By starting with a building block that already contains the desired 5-bromo and 4-methoxy substituents, development teams can avoid late-stage functionalization challenges, potentially improving overall yield and purity while reducing the cost of goods for a specific advanced intermediate .

Application
Selection Property
Validation Focus
Heterocyclic library synthesis
Multiple orthogonal reactive handles
Reaction compatibility and diversification efficiency
Pyridopyrimidine SAR (agrochemical)
Pre‑installed 5‑bromo and 4‑methoxy
Step economy and target compound yield
Ligand and material precursor
Unique electron‑donating/withdrawing balance
Coordination behavior or electronic property assessment
Process chemistry intermediate
Pre‑functionalized core reducing synthetic steps
Overall yield and purity optimization

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